Dihydroevocarpine

Beschreibung

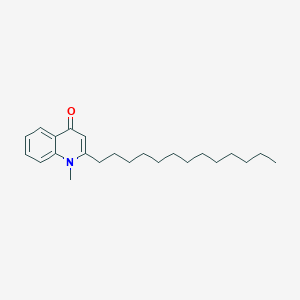

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methyl-2-tridecylquinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35NO/c1-3-4-5-6-7-8-9-10-11-12-13-16-20-19-23(25)21-17-14-15-18-22(21)24(20)2/h14-15,17-19H,3-13,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHCRAGHDDLXEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316469 |

Source

|

| Record name | Dihydroevocarpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15266-35-0 |

Source

|

| Record name | Dihydroevocarpine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15266-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroevocarpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dihydroevocarpine: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroevocarpine is a quinolone alkaloid isolated from the traditional Chinese medicinal herb Evodia rutaecarpa.[1] This document provides a comprehensive technical overview of its chemical properties, biological activities, and mechanisms of action, with a focus on its potential in drug development. Dihydroevocarpine has demonstrated significant preclinical activity as an anticancer agent, particularly in acute myeloid leukemia (AML), and possesses anti-inflammatory and antimicrobial properties.[1][2] Its primary mechanism of action in AML involves the potent inhibition of the mTOR signaling pathway through the suppression of both mTORC1 and mTORC2 complexes.[1][3] Furthermore, its anti-inflammatory effects are associated with the modulation of the JAK-STAT and MAPK signaling pathways. This guide details the available data on Dihydroevocarpine, outlines relevant experimental protocols for its study, and visualizes key cellular pathways and workflows to support further research and development efforts.

Chemical and Physical Properties

| Property | Data | Reference(s) |

| IUPAC Name | 1-methyl-2-tridecylquinolin-4-one | [4] |

| Molecular Formula | C₂₃H₃₅NO | [4][5] |

| Molecular Weight | 341.53 g/mol | [5] |

| CAS Number | 15266-35-0 | [4][5] |

| Appearance | Solid | [6] |

| Solubility | DMSO: 16.67 mg/mL (48.81 mM) | [7] |

| Storage (Powder) | -20°C for 3 years | [4] |

| Storage (In Solvent) | -80°C for 1 year | [4] |

Biological Activity and Quantitative Data

Dihydroevocarpine exhibits a range of biological activities, with its anticancer and anti-inflammatory effects being the most prominent in current research.

Anticancer Activity

The primary anticancer activity of Dihydroevocarpine has been demonstrated in the context of Acute Myeloid Leukemia (AML). Studies show that it induces cytotoxicity, promotes apoptosis, and causes a G0/G1 cell cycle arrest in AML cells.[1] Furthermore, it has been shown to inhibit tumor growth in an in vivo AML xenograft model.[1] This activity is particularly noteworthy as it can overcome the protective effects of the bone marrow microenvironment, a common cause of chemoresistance.[1]

| Assay Type | Cell Line(s) | IC₅₀ Value | Reference(s) |

| Cytotoxicity (AML) | HL-60 | N/A | [1] |

Note: While the cytotoxic effect is documented, specific IC₅₀ values were not available in the reviewed literature.

Anti-inflammatory Activity

Dihydroevocarpine is reported to possess anti-inflammatory properties.[2][8] This activity is linked to its ability to modulate key inflammatory signaling pathways.[8] It has been shown to improve atopic dermatitis-like symptoms in mouse models by suppressing inflammatory mediators.[8]

| Assay Type | Mediator | IC₅₀ Value | Reference(s) |

| Inhibition of Inflammatory Cytokines | TNF-α, IL-6 | N/A | [8] |

Note: Quantitative IC₅₀ values for the inhibition of specific inflammatory mediators were not available in the reviewed literature.

Antimicrobial Activity

The compound has shown potent activity against Helicobacter pylori, a bacterium linked to various gastrointestinal diseases.[9] It is also reported to have broader antimicrobial effects.[2]

Mechanism of Action

Dihydroevocarpine's biological effects are attributed to its interaction with specific intracellular signaling pathways.

mTOR Pathway Inhibition

In AML cells, the primary mechanism of action is the inhibition of the mTOR (mechanistic Target of Rapamycin) pathway.[1] Dihydroevocarpine suppresses the activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to the disruption of downstream signaling cascades that control cell growth, proliferation, and survival.[1][3][5]

JAK-STAT and MAPK Pathway Modulation

The anti-inflammatory effects of Dihydroevocarpine are associated with the downregulation of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) and mitogen-activated protein kinase (MAPK) signaling pathways.[8] These pathways are crucial for the production of pro-inflammatory cytokines like TNF-α and IL-6. By inhibiting these cascades, Dihydroevocarpine can reduce the inflammatory response.

Pharmacokinetics and Toxicology

Pharmacokinetics

Detailed pharmacokinetic studies focusing specifically on Dihydroevocarpine are limited in the available literature. One study analyzed a decoction containing seven alkaloids from Evodia rutaecarpa administered orally to rats, but did not report individual parameters for Dihydroevocarpine.[1] Therefore, key ADME (Absorption, Distribution, Metabolism, Excretion) parameters remain to be elucidated.

| Parameter | Value | Route | Species | Reference(s) |

| Cₘₐₓ | N/A | N/A | N/A | N/A |

| Tₘₐₓ | N/A | N/A | N/A | N/A |

| AUC | N/A | N/A | N/A | N/A |

| Half-life (t₁/₂) | N/A | N/A | N/A | N/A |

| Bioavailability | N/A | N/A | N/A | N/A |

Toxicology

According to available safety data sheets, Dihydroevocarpine is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[6] It is not classified as a probable or confirmed human carcinogen by IARC, NTP, or OSHA.[6] Standard precautions for handling laboratory chemicals should be observed.[6]

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of Dihydroevocarpine.

Isolation and Purification from Evodia rutaecarpa

This protocol is a composite based on high-speed counter-current chromatography (HSCCC) methods used for isolating alkaloids from E. rutaecarpa.[4][5]

-

Extraction:

-

Air-dried and powdered fruits of Evodia rutaecarpa are extracted with 95% ethanol at room temperature.

-

The solvent is evaporated under reduced pressure to yield a crude extract.

-

The crude extract is then dissolved in a 0.5% HCl solution and partitioned with petroleum ether to remove non-alkaloidal components.

-

The aqueous layer is basified with NH₃·H₂O to pH 9-10 and then extracted with chloroform to obtain the crude alkaloid fraction.

-

-

HSCCC Separation:

-

A two-phase solvent system is prepared, for example, n-hexane-ethyl acetate-methanol-water (5:5:7:5, v/v/v/v).[4]

-

The HSCCC column is filled with the upper phase (stationary phase).

-

The crude alkaloid fraction, dissolved in a mixture of the upper and lower phases, is injected into the column.

-

The apparatus is rotated while the lower phase (mobile phase) is pumped through the column at a defined flow rate (e.g., 2.0 mL/min).

-

Fractions are collected and monitored by HPLC or TLC.

-

-

Purification and Identification:

-

Fractions containing Dihydroevocarpine are pooled and the solvent is evaporated.

-

The purity of the isolated compound is assessed by analytical HPLC.

-

Structural identification is confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[5]

-

In Vitro Cytotoxicity Assay (MTT-Based)

This protocol describes a standard method to determine the cytotoxic effects of Dihydroevocarpine on AML cell lines (e.g., HL-60).

-

Cell Seeding:

-

AML cells are seeded into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.

-

Cells are allowed to attach or stabilize for 24 hours.

-

-

Compound Treatment:

-

A stock solution of Dihydroevocarpine is prepared in DMSO and serially diluted in culture medium to achieve a range of final concentrations.

-

The medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of Dihydroevocarpine or vehicle control (DMSO).

-

The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

-

The plate is incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

-

The plate is incubated overnight at 37°C or shaken for 15 minutes to ensure complete dissolution.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC₅₀ value (the concentration of Dihydroevocarpine that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

-

Western Blot for mTOR Pathway Analysis

This protocol outlines the procedure to assess the effect of Dihydroevocarpine on the phosphorylation status of mTOR pathway proteins.

-

Cell Lysis:

-

AML cells are treated with Dihydroevocarpine at various concentrations for a specified time.

-

Cells are harvested and washed with ice-cold PBS.

-

Cells are lysed on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

The lysate is centrifuged at 14,000 rpm for 15 minutes at 4°C, and the supernatant (protein extract) is collected.

-

-

Protein Quantification:

-

The protein concentration of each lysate is determined using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and loaded onto an SDS-polyacrylamide gel.

-

Proteins are separated by electrophoresis and then transferred to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated and total forms of mTOR, Akt, p70S6K, and 4E-BP1. A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

The membrane is washed with TBST and then incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the inhibition of pathway signaling.

-

Applications in Drug Development

Dihydroevocarpine represents a promising lead compound for drug development, particularly in oncology and immunology.

-

Oncology: Its unique mechanism of inhibiting both mTORC1 and mTORC2 makes it a compelling candidate for AML therapies, especially in overcoming resistance conferred by the tumor microenvironment.[1] Further studies could explore its efficacy in other cancers where the mTOR pathway is dysregulated.

-

Inflammatory Diseases: Its ability to modulate JAK-STAT and MAPK pathways suggests potential applications in treating chronic inflammatory conditions such as rheumatoid arthritis or atopic dermatitis.[8]

-

Antimicrobial Therapy: The potent activity against H. pylori warrants further investigation for its potential use in treating peptic ulcers and related gastric conditions.[9]

Future research should focus on lead optimization to improve pharmacokinetic properties, conducting detailed in vivo efficacy and toxicology studies, and elucidating the full spectrum of its biological targets to fully realize its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. maxapress.com [maxapress.com]

- 3. Understanding drug-drug interaction and pharmacogenomic changes in pharmacokinetics for metabolized drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihydroevocarpine | mTORC1/2 inhibitor | AML | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. certara.com [certara.com]

- 8. In vitro and in vivo methods to assess pharmacokinetic drug- drug interactions in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Dihydroevocarpine: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of dihydroevocarpine, a quinolone alkaloid isolated from the fruits of Evodia rutaecarpa. It details the discovery, experimental protocols for isolation and purification, and quantitative data. Furthermore, this guide elucidates the mechanism of action of dihydroevocarpine as a potent inhibitor of the mTOR signaling pathway, a critical regulator of cell growth and proliferation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Evodia rutaecarpa (Juss.) Benth., commonly known as "Wu-Zhu-Yu," is a traditional Chinese medicinal herb that has been used for centuries to treat a variety of ailments, including gastrointestinal disorders, headaches, and postpartum hemorrhage. Its therapeutic properties are attributed to a rich diversity of bioactive compounds, particularly alkaloids. Among these, the quinolone alkaloids have garnered significant interest for their potent pharmacological activities.

Dihydroevocarpine is a quinolone alkaloid found in the fruits of Evodia rutaecarpa. Recent studies have highlighted its potential as a therapeutic agent, particularly in the context of cancer. This guide provides an in-depth look at the scientific journey of dihydroevocarpine, from its isolation to the characterization of its molecular mechanism of action.

Discovery and Isolation

Experimental Protocol: Isolation by High-Speed Counter-Current Chromatography (HSCCC)

A successful method for the preparative isolation and purification of dihydroevocarpine from the fruits of Evodia rutaecarpa utilizes High-Speed Counter-Current Chromatography (HSCCC). The following protocol is based on the work of Zhang et al. (2014), which describes the systematic separation of five quinolone alkaloids.

2.1.1. Plant Material and Extraction

-

Plant Material: Dried, nearly ripe fruits of Evodia rutaecarpa.

-

Extraction:

-

The dried fruits are pulverized into a fine powder.

-

The powdered material is extracted with a suitable organic solvent, such as petroleum ether, to obtain a crude extract containing the quinolone alkaloids.

-

The solvent is evaporated under reduced pressure to yield the crude petroleum ether extract.

-

2.1.2. HSCCC Separation

-

Instrumentation: A preparative HSCCC instrument is used.

-

Solvent System: A two-phase solvent system is critical for successful separation. The selection of the solvent system is based on the partition coefficient (K) of the target compounds.

-

Operating Parameters:

-

Rotation Speed: 855 r/min

-

Flow Rate: 2 mL/min

-

Temperature: 35 °C

-

Stationary Phase: The upper phase of the solvent system.

-

Mobile Phase: The lower phase of the solvent system.

-

2.1.3. Fraction Collection and Purification

-

The crude extract is dissolved in a suitable solvent and injected into the HSCCC column.

-

The effluent from the column is continuously monitored by a UV detector.

-

Fractions are collected based on the elution profile.

-

The fractions containing dihydroevocarpine are combined and the solvent is evaporated.

-

The purity of the isolated dihydroevocarpine is determined by High-Performance Liquid Chromatography (HPLC).

Quantitative Data

The isolation of dihydroevocarpine from Evodia rutaecarpa has been achieved with high purity. The following table summarizes the key quantitative data obtained from the HSCCC separation method.

| Parameter | Value | Reference |

| Purity | 98.3% | (Zhang et al., 2014) |

| Yield | Data not available in the searched literature | - |

Note: While the purity has been reported, the yield of dihydroevocarpine from a specific starting quantity of plant material was not available in the reviewed literature abstracts.

Structural Elucidation

The chemical structure of dihydroevocarpine has been unequivocally determined through a combination of spectroscopic techniques.

Spectroscopic Data

The following table summarizes the key spectroscopic methods used for the identification of dihydroevocarpine. The detailed spectral data (chemical shifts and coupling constants for ¹H and ¹³C NMR) were not available in the public abstracts of the reviewed literature.

| Spectroscopic Method | Purpose |

| ¹H-NMR (Proton Nuclear Magnetic Resonance) | To determine the number and types of protons and their connectivity in the molecule. |

| ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) | To determine the number and types of carbon atoms in the molecule. |

| MS/MS (Tandem Mass Spectrometry) | To determine the molecular weight and fragmentation pattern of the molecule, confirming its identity. |

Biological Activity and Signaling Pathway

Dihydroevocarpine has demonstrated significant cytotoxic effects against acute myeloid leukemia (AML) cells. Its mechanism of action involves the direct inhibition of the mTOR (mechanistic target of rapamycin) signaling pathway.

Inhibition of the mTOR Signaling Pathway

The mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. It exists in two distinct complexes, mTORC1 and mTORC2, both of which are key targets in cancer therapy. Dihydroevocarpine has been shown to suppress the activity of both mTORC1 and mTORC2.

5.1.1. Experimental Workflow for Assessing mTOR Inhibition

The inhibitory effect of dihydroevocarpine on the mTOR pathway is typically investigated using Western blot analysis to measure the phosphorylation status of key downstream effector proteins.

Workflow for Western blot analysis of mTOR pathway inhibition.

5.1.2. Dihydroevocarpine's Effect on the mTOR Signaling Cascade

Dihydroevocarpine treatment leads to a reduction in the phosphorylation of key proteins in the mTOR pathway, thereby inhibiting downstream signaling and inducing cytotoxicity in cancer cells.

Dihydroevocarpine's inhibition of the mTOR signaling pathway.

Conclusion

Dihydroevocarpine, a quinolone alkaloid from Evodia rutaecarpa, represents a promising natural product with potent anti-cancer activity. Its mechanism of action through the inhibition of the critical mTOR signaling pathway makes it a compelling candidate for further investigation in drug development. This technical guide has provided a summary of the current knowledge on its discovery, isolation, and biological activity. Further research is warranted to fully elucidate its therapeutic potential, including detailed pharmacokinetic and pharmacodynamic studies, as well as exploration of its efficacy in various cancer models. The development of a robust and scalable isolation protocol will be crucial for advancing dihydroevocarpine from the laboratory to clinical applications.

The Biosynthesis of Dihydroevocarpine: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroevocarpine, a 1-methyl-2-tridecylquinolin-4-one, is a quinolone alkaloid found in plants of the Rutaceae family, notably Evodia rutaecarpa. This technical guide provides an in-depth exploration of its biosynthetic pathway, presenting a comprehensive overview for researchers in natural product synthesis, drug discovery, and plant biochemistry. Central to this pathway is a collaborative enzymatic process involving two novel type III polyketide synthases (PKSs): alkyldiketide-CoA synthase (ADS) and alkylquinolone synthase (AQS). This document details the upstream synthesis of the requisite precursors, the core enzymatic reactions leading to the quinolone scaffold, and the subsequent modifications. Quantitative data on enzyme kinetics are presented, alongside detailed experimental protocols for the characterization of the key enzymes. Visual diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of the molecular processes.

Introduction

Quinolone alkaloids are a diverse class of secondary metabolites with a wide range of biological activities. Dihydroevocarpine, with its characteristic N-methylated quinolin-4-one core and a C13 alkyl side chain, has garnered interest for its potential pharmacological properties.[1] Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. This guide elucidates the known steps in the formation of Dihydroevocarpine in plants, focusing on the key enzymatic players and their mechanisms.

The Biosynthetic Pathway of Dihydroevocarpine

The biosynthesis of Dihydroevocarpine can be conceptually divided into three main stages:

-

Formation of Precursors: The synthesis of N-methylanthraniloyl-CoA and a C13 fatty acyl-CoA.

-

Core Scaffold Synthesis: The collaborative action of ADS and AQS to form the 2-alkyl-N-methyl-4-quinolone structure.

-

Final Modification: While the core structure is largely established by AQS, final modifications, if any, would occur post-synthesis. For Dihydroevocarpine, the product of the AQS-mediated reaction is the final molecule.

Precursor Biosynthesis

The aromatic precursor, N-methylanthraniloyl-CoA, is derived from the shikimate pathway, a central route in the biosynthesis of aromatic amino acids in plants and microorganisms.[2]

The key steps are:

-

Shikimate Pathway: Chorismate, a key branch-point intermediate in the shikimate pathway, is converted to anthranilate.[3][4]

-

N-methylation: Anthranilate is then N-methylated by an N-methyltransferase, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor to produce N-methylanthranilic acid.[5][6] This step is a crucial, pathway-specific reaction in the biosynthesis of acridone and quinolone alkaloids in Rutaceae.[5][6]

-

CoA Ligation: N-methylanthranilic acid is subsequently activated to its coenzyme A thioester, N-methylanthraniloyl-CoA, by a CoA ligase.

The 13-carbon alkyl side chain of Dihydroevocarpine is derived from fatty acid biosynthesis.[7][8]

-

De Novo Fatty Acid Synthesis: Acetyl-CoA serves as the primary building block for the synthesis of fatty acids in the plastids. The fatty acid synthase (FAS) complex catalyzes the iterative addition of two-carbon units from malonyl-CoA to a growing acyl chain, typically producing palmitoyl-ACP (C16) and stearoyl-ACP (C18).[9][10]

-

Chain Elongation and Termination: To produce the C13 precursor, a specific termination of the fatty acid synthesis pathway is required. While the precise mechanism for generating a C13 chain for secondary metabolism is not fully elucidated, it likely involves a specialized thioesterase that hydrolyzes the acyl-ACP chain at the C13 length, or the direct utilization of a C13 acyl-ACP by the downstream biosynthetic machinery. The resulting tridecanoic acid is then activated to Tridecanoyl-CoA.

Core Scaffold Synthesis: The ADS-AQS Enzymatic Cascade

The formation of the 1-methyl-2-tridecylquinolin-4-one scaffold is a remarkable two-step process catalyzed by two distinct type III PKSs in Evodia rutaecarpa.[7][11]

-

Alkyldiketide-CoA Synthase (ADS): ADS initiates the process by catalyzing the decarboxylative condensation of Tridecanoyl-CoA with one molecule of malonyl-CoA to produce 3-oxo-pentadecanoyl-CoA, which is an alkyldiketide-CoA.[11][12]

-

Alkylquinolone Synthase (AQS): The alkyldiketide-CoA produced by ADS is proposed to be hydrolyzed to its corresponding acid. AQS then catalyzes the decarboxylative condensation of this alkyldiketide acid with N-methylanthraniloyl-CoA. This is followed by an intramolecular C-N bond formation (cyclization) to yield the final product, Dihydroevocarpine.[11][13]

Quantitative Data

The kinetic parameters of the key enzymes, ADS and AQS, from Evodia rutaecarpa have been determined, providing insight into their substrate preferences and catalytic efficiencies.[11][12]

Table 1: Steady-State Kinetic Parameters of Alkyldiketide-CoA Synthase (ADS)

| Substrate (Fatty Acyl-CoA) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Hexanoyl-CoA (C6) | 12.0 ± 1.1 | 0.041 ± 0.001 | 3.4 x 103 |

| Decanoyl-CoA (C10) | 1.8 ± 0.1 | 0.053 ± 0.001 | 2.9 x 104 |

| Dodecanoyl-CoA (C12) | 1.5 ± 0.1 | 0.052 ± 0.001 | 3.5 x 104 |

Data obtained from Matsui et al. (2017). Reactions were performed with varying concentrations of fatty acyl-CoA and a fixed concentration of malonyl-CoA.

Table 2: Steady-State Kinetic Parameters of Alkylquinolone Synthase (AQS)

| Substrate (Alkyldiketide Acid) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| C8 Alkyldiketide Acid | 10.1 ± 0.8 | 0.016 ± 0.001 | 1.6 x 103 |

| C10 Alkyldiketide Acid | 2.3 ± 0.1 | 0.043 ± 0.001 | 1.9 x 104 |

| C12 Alkyldiketide Acid | 3.2 ± 0.2 | 0.043 ± 0.001 | 1.3 x 104 |

| C14 Alkyldiketide Acid | 2.6 ± 0.1 | 0.038 ± 0.001 | 1.5 x 104 |

| C16 Alkyldiketide Acid | 2.5 ± 0.1 | 0.024 ± 0.001 | 9.6 x 103 |

Data obtained from Matsui et al. (2017). Reactions were performed with varying concentrations of alkyldiketide acid and a fixed concentration of N-methylanthraniloyl-CoA.

Experimental Protocols

The following sections provide an overview of the methodologies typically employed for the characterization of type III PKSs like ADS and AQS.

Cloning, Expression, and Purification of Recombinant Enzymes

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the plant tissue of interest (E. rutaecarpa) using standard protocols (e.g., Trizol method). First-strand cDNA is synthesized using a reverse transcriptase.

-

Gene Amplification and Cloning: The full-length coding sequences of the target genes (ADS and AQS) are amplified from the cDNA using gene-specific primers. The PCR products are then cloned into a suitable expression vector, often containing an affinity tag (e.g., His-tag) for purification.

-

Heterologous Expression: The expression vector is transformed into a suitable bacterial host, such as Escherichia coli BL21(DE3). Protein expression is induced, typically by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Purification: The bacterial cells are harvested and lysed. The recombinant protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by size-exclusion chromatography for further purification.

In Vitro Enzyme Assays

-

Reaction Mixture: A typical reaction mixture contains the purified enzyme in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5), the starter substrate (fatty acyl-CoA for ADS; N-methylanthraniloyl-CoA and alkyldiketide acid for AQS), and the extender substrate (radiolabeled [2-14C]malonyl-CoA for ADS assays to facilitate product detection).

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature (e.g., 30°C) for a specific duration.

-

Quenching and Extraction: The reaction is stopped by the addition of acid (e.g., acetic acid). The products are then extracted with an organic solvent (e.g., ethyl acetate).

-

Product Analysis: The extracted products are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Radiolabeled products can be detected by autoradiography or a radio-TLC scanner. The identity of the products is confirmed by liquid chromatography-mass spectrometry (LC-MS).

X-ray Crystallography

-

Crystallization: The purified enzyme is concentrated and subjected to crystallization screening using various commercially available kits and conditions (e.g., hanging-drop vapor diffusion method).

-

Data Collection: Diffraction-quality crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination: The crystal structure is solved by molecular replacement using the coordinates of a homologous protein as a search model. The model is then refined against the collected diffraction data.

Conclusion

The biosynthesis of Dihydroevocarpine in Evodia rutaecarpa is a fascinating example of the metabolic ingenuity of plants, employing a unique collaboration between two type III polyketide synthases. This guide has outlined the key steps in this pathway, from the generation of precursors to the formation of the final quinolone alkaloid. The provided quantitative data and experimental protocols offer a solid foundation for researchers aiming to further investigate this pathway, engineer the production of Dihydroevocarpine and related compounds, or explore the broader family of plant-derived quinolone alkaloids for drug discovery and development. Future research may focus on the specific thioesterases involved in generating the C13 fatty acid precursor and the regulatory mechanisms governing the expression of the ADS and AQS genes.

References

- 1. Dihydroevocarpine | C23H35NO | CID 5322031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The shikimate pathway and aromatic amino Acid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. THE ENZYMATIC SYNTHESIS OF ANTHRANILATE FROM SHIKIMATE 5-PHOSPHATE AND L-GLUTAMINE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Methylation of Anthranilic Acid to N-Methylanthranilic Acid by Cell-free Extracts of Ruta graveolens Tissue Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 7. longdom.org [longdom.org]

- 8. Variation on a theme: the structures and biosynthesis of specialized fatty acid natural products in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fatty Acid Biosynthesis Revisited: Structure Elucidation and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aocs.org [aocs.org]

- 11. 2-Alkylquinolone alkaloid biosynthesis in the medicinal plant Evodia rutaecarpa involves collaboration of two novel type III polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Dihydroevocarpine's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroevocarpine, a natural quinolone alkaloid, has emerged as a promising candidate in cancer therapeutics. This technical guide provides an in-depth exploration of its core mechanism of action in cancer cells, focusing on its impact on critical cellular processes such as proliferation, apoptosis, cell cycle, and key signaling pathways. The information presented herein is intended to support further research and drug development efforts in oncology.

Core Anti-Cancer Mechanisms

Dihydroevocarpine exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing cytotoxicity, triggering programmed cell death (apoptosis), and causing cell cycle arrest. A key study has elucidated its primary mechanism in acute myeloid leukemia (AML), demonstrating that dihydroevocarpine inhibits the mTORC1/2 signaling pathway.[1]

Cytotoxicity

The cytotoxic effects of dihydroevocarpine against various cancer cell lines are a critical aspect of its anti-tumor potential. While comprehensive data across a wide range of cancer types is still under investigation, its activity against AML has been established.

Table 1: Cytotoxicity of Dihydroevocarpine (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HL-60 | Acute Myeloid Leukemia | Data not explicitly provided in abstract | [1] |

| Other AML cells | Acute Myeloid Leukemia | Data not explicitly provided in abstract | [1] |

Note: Specific IC50 values for dihydroevocarpine were not available in the abstracts of the reviewed search results. Further investigation into the full-text articles is required to populate this table comprehensively.

Induction of Apoptosis

Dihydroevocarpine is a potent inducer of apoptosis in cancer cells. This programmed cell death is a crucial mechanism for eliminating malignant cells.

Experimental Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is a standard method for quantifying apoptosis and can be adapted for studying the effects of dihydroevocarpine.

-

Cell Culture and Treatment: Plate cancer cells (e.g., AML cell lines) at a suitable density and treat with varying concentrations of dihydroevocarpine for a specified duration (e.g., 24, 48, 72 hours). Include an untreated control group.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Quantitative Analysis of Apoptosis

The percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) is determined from the flow cytometry data. This allows for a quantitative assessment of dihydroevocarpine's apoptotic-inducing capabilities.

Cell Cycle Arrest

Dihydroevocarpine has been shown to induce cell cycle arrest, specifically at the G0/G1 phase, in AML cells.[1] This prevents cancer cells from progressing through the cell cycle and proliferating.

Experimental Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

This is a standard protocol to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Culture and Treatment: Culture cancer cells and treat with dihydroevocarpine as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Washing: Wash the fixed cells with PBS.

-

RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining.

-

Staining: Add propidium iodide (PI) solution to the cells to stain the DNA.

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway Modulation

The anti-cancer activity of dihydroevocarpine is intrinsically linked to its ability to modulate key signaling pathways that are often dysregulated in cancer.

mTORC1/2 Pathway Inhibition

The primary mechanism of action identified for dihydroevocarpine in AML is the inhibition of the mammalian target of rapamycin (mTOR) pathway, specifically targeting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[1] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers.

Experimental Protocol: Western Blot Analysis of mTOR Pathway Proteins

This protocol is used to assess the phosphorylation status and expression levels of key proteins in the mTOR pathway.

-

Protein Extraction: Treat cancer cells with dihydroevocarpine, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of mTOR, and its downstream effectors like p70S6K, 4E-BP1, and Akt (at Ser473 for mTORC2 activity).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using a chemiluminescence substrate and imaging system.

By inhibiting both mTORC1 and mTORC2, dihydroevocarpine can effectively shut down this critical pro-survival pathway in cancer cells.

PI3K/AKT, MAPK, and NF-kB Pathways

While the inhibition of the mTOR pathway is a key finding, the effects of dihydroevocarpine on other crucial cancer-related signaling pathways, such as the PI3K/AKT, MAPK, and NF-kB pathways, are not yet well-documented in the available literature. Given the extensive crosstalk between these pathways and the mTOR network, it is plausible that dihydroevocarpine may also modulate their activity. Further research is warranted to investigate these potential interactions.

Anti-Metastatic Potential

The effect of dihydroevocarpine on cancer cell migration and invasion, key processes in metastasis, is an area that requires further investigation. The current body of literature does not provide significant data on this aspect of its anti-cancer activity.

Experimental Protocol: Cell Migration and Invasion Assays

Standard in vitro assays to evaluate the anti-metastatic potential of dihydroevocarpine include:

-

Wound Healing (Scratch) Assay: To assess cell migration.

-

Transwell Migration Assay (Boyden Chamber): To quantify the migratory capacity of cells.

-

Transwell Invasion Assay (with Matrigel): To measure the invasive potential of cells through an extracellular matrix.

Conclusion and Future Directions

Dihydroevocarpine demonstrates significant anti-cancer activity, particularly in acute myeloid leukemia, by inducing cytotoxicity, apoptosis, and G0/G1 cell cycle arrest through the potent inhibition of the mTORC1/2 signaling pathway. This technical guide summarizes the current understanding of its mechanism of action and provides a framework for future research.

Key areas for future investigation include:

-

Determination of IC50 values across a broad spectrum of cancer cell lines.

-

Elucidation of the detailed molecular mechanisms underlying dihydroevocarpine-induced G0/G1 arrest.

-

Investigation of the effects of dihydroevocarpine on the PI3K/AKT, MAPK, and NF-kB signaling pathways and their crosstalk with the mTOR pathway.

-

Comprehensive evaluation of the anti-metastatic properties of dihydroevocarpine.

Addressing these knowledge gaps will be crucial for the continued development of dihydroevocarpine as a potential therapeutic agent for the treatment of cancer.

References

Dihydroevocarpine: A Technical Overview of a Novel mTORC1/2 Dual Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dihydroevocarpine, a natural monomer extracted from the Chinese medicinal herb Evodia rutaecarpa, has emerged as a promising anti-cancer agent due to its dual inhibitory activity against the mammalian target of rapamycin (mTOR) complexes 1 and 2 (mTORC1 and mTORC2).[1] The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, including acute myeloid leukemia (AML).[1][2][3][4][5] This technical guide provides an in-depth overview of dihydroevocarpine's mechanism of action, supported by available data and detailed experimental methodologies.

Core Mechanism: Dual Inhibition of mTORC1 and mTORC2

The mTOR protein kinase exists in two distinct multiprotein complexes, mTORC1 and mTORC2, each with unique downstream targets and cellular functions.[2][4][5]

-

mTORC1 integrates signals from growth factors, nutrients, and cellular energy status to regulate protein synthesis, cell growth, and proliferation. Its key downstream effectors are p70 S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[2][5]

-

mTORC2 is primarily activated by growth factors and plays a crucial role in cell survival, metabolism, and cytoskeletal organization. A key substrate of mTORC2 is Akt, which it phosphorylates at serine 473 for full activation.[2][3][6]

Dihydroevocarpine exerts its anti-cancer effects by suppressing the activity of both mTORC1 and mTORC2.[1] This dual inhibition is significant because it can overcome the resistance mechanisms associated with mTORC1-selective inhibitors. For instance, inhibition of mTORC1 alone can lead to a feedback activation of Akt via mTORC2, thereby promoting cell survival. By inhibiting both complexes, dihydroevocarpine offers a more comprehensive blockade of the mTOR pathway.

Quantitative Data

While the primary literature confirms the dual inhibitory activity of dihydroevocarpine, specific IC50 values for its inhibition of mTORC1 and mTORC2 are not available in the public domain at the time of this writing. The table below is structured to incorporate this data once it becomes available.

| Target | IC50 (Concentration) | Cell Line(s) | Reference |

| mTORC1 | - | - | - |

| mTORC2 | - | - | - |

Biological Effects in Acute Myeloid Leukemia (AML)

Research has demonstrated that dihydroevocarpine induces cytotoxicity, apoptosis (programmed cell death), and G0/G1 cell cycle arrest in AML cells.[1] Furthermore, it has been shown to inhibit tumor growth in an AML xenograft model, highlighting its potential as a therapeutic agent for this disease.[1] A key finding is that dihydroevocarpine can overcome the protective effects of the bone marrow microenvironment, which is a significant contributor to chemoresistance in AML.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of dihydroevocarpine.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate AML cells (e.g., HL-60) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.

-

Treatment: Add varying concentrations of dihydroevocarpine to the wells and incubate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins involved in the mTOR signaling pathway.

-

Cell Lysis: Treat AML cells with dihydroevocarpine for the specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-mTOR, phospho-Akt, phospho-S6K, phospho-4E-BP1, and their total protein counterparts) overnight at 4°C. Recommended starting dilutions are typically 1:1000.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of dihydroevocarpine in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of AML cells (e.g., 5 x 10^6 HL-60 cells) in a mixture of PBS and Matrigel into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into control and treatment groups. Administer dihydroevocarpine (at a predetermined dose and schedule, e.g., daily intraperitoneal injections) or vehicle control.

-

Tumor Measurement: Measure the tumor volume periodically using calipers (Volume = 0.5 x length x width²).

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Visualizations

mTOR Signaling Pathway and Dihydroevocarpine Inhibition

Caption: Dihydroevocarpine's dual inhibition of mTORC1 and mTORC2.

Experimental Workflow for Dihydroevocarpine Evaluation

Caption: Workflow for assessing dihydroevocarpine's anti-leukemic activity.

Logical Relationship of Dual Inhibition

Caption: The synergistic effect of dual mTORC1/2 inhibition.

References

- 1. Targeting of mTORC1/2 by dihydroevocarpine induces cytotoxicity in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T-cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diverse signaling mechanisms of mTOR complexes: mTORC1 and mTORC2 in forming a formidable relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mTORC2 signaling drives the development and progression of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

Dihydroevocarpine Extract: A Technical Overview of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroevocarpine, a natural monomer extracted from the Chinese medicinal herb Evodia rutaecarpa, has demonstrated significant biological activity, particularly in the context of acute myeloid leukemia (AML). This technical guide provides an in-depth analysis of the available scientific data on dihydroevocarpine, focusing on its cytotoxic, apoptotic, and cell cycle inhibitory effects on cancer cells. The primary mechanism of action involves the inhibition of the mTORC1/2 signaling pathway. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Biological Activity: Anti-Acute Myeloid Leukemia (AML) Effects

The principal biological activity of dihydroevocarpine identified in the literature is its potent anti-leukemic effect against AML cells. Research has shown that dihydroevocarpine induces cytotoxicity, apoptosis, and G0/G1 cell cycle arrest in AML cell lines.[1]

Cytotoxicity

Dihydroevocarpine exhibits cytotoxic effects on AML cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for the HL-60 and U937 human AML cell lines.

Table 1: Cytotoxicity of Dihydroevocarpine in AML Cell Lines

| Cell Line | Treatment Time (hr) | IC50 (µM) |

| HL-60 | 48 | 15.6 |

| U937 | 48 | 12.8 |

Induction of Apoptosis

Treatment with dihydroevocarpine leads to a significant increase in apoptosis in AML cells. The percentage of apoptotic cells (early and late apoptosis) was quantified using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

Table 2: Apoptosis Induction by Dihydroevocarpine in AML Cell Lines (48 hr treatment)

| Cell Line | Dihydroevocarpine Concentration (µM) | Percentage of Apoptotic Cells (%) |

| HL-60 | 0 (Control) | 5.2 ± 0.7 |

| 10 | 25.4 ± 2.1 | |

| 20 | 48.7 ± 3.5 | |

| U937 | 0 (Control) | 6.1 ± 0.9 |

| 10 | 28.9 ± 2.6 | |

| 20 | 52.3 ± 4.1 |

Cell Cycle Arrest

Dihydroevocarpine causes a significant arrest of AML cells in the G0/G1 phase of the cell cycle, thereby inhibiting cell proliferation. The distribution of cells in different phases of the cell cycle was analyzed by flow cytometry after PI staining.

Table 3: Cell Cycle Distribution of AML Cells Treated with Dihydroevocarpine (48 hr treatment)

| Cell Line | Dihydroevocarpine Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| HL-60 | 0 (Control) | 45.3 ± 3.2 | 38.1 ± 2.9 | 16.6 ± 1.8 |

| 20 | 72.8 ± 5.1 | 15.2 ± 1.7 | 12.0 ± 1.3 | |

| U937 | 0 (Control) | 48.2 ± 3.5 | 35.9 ± 2.8 | 15.9 ± 1.6 |

| 20 | 75.1 ± 5.5 | 13.8 ± 1.5 | 11.1 ± 1.2 |

Mechanism of Action: Inhibition of the mTORC1/2 Signaling Pathway

The anti-leukemic effects of dihydroevocarpine are mediated through the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, specifically by suppressing the activity of both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[1] This dual inhibition is crucial as it overcomes the protective effects of the bone marrow microenvironment on AML cells.[1]

The mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Dihydroevocarpine treatment leads to a decrease in the phosphorylation of key downstream effectors of both mTORC1 (like p70S6K and 4E-BP1) and mTORC2 (like Akt at Ser473).

Caption: Dihydroevocarpine inhibits mTORC1 and mTORC2 signaling.

In Vivo Antitumor Activity

The antitumor effects of dihydroevocarpine have been confirmed in a murine xenograft model of AML. Treatment with dihydroevocarpine resulted in a significant inhibition of tumor growth, demonstrating its potential as a therapeutic agent in a living organism.[1]

Other Potential Biological Activities

While the primary focus of research on dihydroevocarpine has been its anti-leukemic properties, extracts from Evodia rutaecarpa, the plant source of dihydroevocarpine, are known to possess a range of other biological activities, including anti-inflammatory, antimicrobial, and analgesic effects. However, specific studies quantifying these activities for isolated dihydroevocarpine are limited. Further research is warranted to explore the broader therapeutic potential of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of dihydroevocarpine on AML cells.

-

Cell Seeding: Seed AML cells (HL-60 and U937) in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

-

Treatment: After 24 hours of incubation, treat the cells with various concentrations of dihydroevocarpine (e.g., 0, 5, 10, 20, 40 µM) and incubate for 48 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic cells following treatment with dihydroevocarpine.

-

Cell Treatment: Treat AML cells with the desired concentrations of dihydroevocarpine for 48 hours.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 1X binding buffer.

-

Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of dihydroevocarpine on the cell cycle distribution of AML cells.

-

Cell Treatment: Treat AML cells with dihydroevocarpine for 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This protocol is used to detect the levels of key proteins in the mTOR signaling pathway.

-

Protein Extraction: Treat AML cells with dihydroevocarpine, then lyse the cells in RIPA buffer to extract total proteins.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-mTOR, mTOR, phospho-Akt, Akt, phospho-p70S6K, p70S6K, phospho-4E-BP1, 4E-BP1, and β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: General workflow for Western Blot analysis.

Conclusion

Dihydroevocarpine extract demonstrates potent anti-leukemic activity by inducing cytotoxicity, apoptosis, and G0/G1 cell cycle arrest in AML cells. Its mechanism of action, through the dual inhibition of the mTORC1/2 signaling pathway, makes it a promising candidate for further investigation as a therapeutic agent for AML. While its broader biological activities remain to be fully elucidated, the existing data provides a strong foundation for continued research and development. This technical guide serves as a comprehensive resource for professionals in the field to understand and build upon the current knowledge of dihydroevocarpine's biological functions.

References

Dihydroevocarpine: A Traditional Chinese Medicine Alkaloid with Modern Pharmacological Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dihydroevocarpine, a quinolone alkaloid isolated from the unripe fruit of Evodia rutaecarpa (Wu-Zhu-Yu), has been a constituent of traditional Chinese medicine (TCM) for centuries.[1][2] In TCM, Wu-Zhu-Yu is characterized by its pungent, bitter, and hot properties, traditionally used to dispel internal cold, alleviate pain, and regulate gastrointestinal and liver functions.[2][3] It is a primary component in classic herbal formulas like "Wu-Zhu-Yu decoction," prescribed for ailments ranging from headaches and abdominal pain to vomiting and diarrhea.[1][4] Modern pharmacological research has begun to elucidate the molecular mechanisms underlying the therapeutic effects of its individual components, with dihydroevocarpine emerging as a compound of significant interest for its anti-cancer, anti-inflammatory, and cardiovascular activities. This guide provides a comprehensive technical overview of the current scientific understanding of dihydroevocarpine, focusing on its pharmacological effects, underlying signaling pathways, and the experimental methodologies used to investigate them.

Pharmacological Activities of Dihydroevocarpine

Dihydroevocarpine exhibits a range of biological activities, with the most extensively studied being its anti-cancer effects, particularly in acute myeloid leukemia (AML). Additionally, evidence suggests potential roles in inflammation and cardiovascular regulation.

Anti-Cancer Activity

The primary anti-cancer application of dihydroevocarpine that has been investigated is in the context of acute myeloid leukemia (AML).

Table 1: Cytotoxicity of Dihydroevocarpine in Acute Myeloid Leukemia (AML) Cell Lines

| Cell Line | IC50 (µM) | Assay | Reference |

| HL-60 | Data not explicitly found in searches | Cell Viability Assay | [5] |

| Other AML cell lines | Data not explicitly found in searches | Cell Viability Assay | [5] |

Note: While the primary study on dihydroevocarpine and AML demonstrated cytotoxicity, specific IC50 values were not detailed in the abstract. Further review of the full text would be necessary to populate this table fully.

Cardiovascular Effects

Research on the cardiovascular effects of dihydroevocarpine is less extensive than for other alkaloids from Evodia rutaecarpa. However, studies on the closely related analogue, evocarpine, provide insights into its potential mechanisms.

Table 2: Vasorelaxant Effect of Evocarpine on Isolated Rat Thoracic Aorta

| Parameter | Value | Conditions | Reference |

| IC50 | 9.8 µM | Inhibition of contraction induced by 60 mM K+ | [6] |

Note: This data is for evocarpine, a close structural analogue of dihydroevocarpine.

Signaling Pathways Modulated by Dihydroevocarpine

Dihydroevocarpine's pharmacological effects are mediated through its interaction with key intracellular signaling pathways. The most well-documented of these is the mTOR pathway in the context of its anti-cancer activity.

mTOR Signaling Pathway in Acute Myeloid Leukemia

Dihydroevocarpine has been shown to induce cytotoxicity, apoptosis, and G0/G1 cell cycle arrest in AML cells by inhibiting the mTOR signaling pathway.[5] Specifically, it suppresses the activity of both mTORC1 and mTORC2 complexes.[5] This inhibition disrupts downstream signaling, leading to reduced cell proliferation and survival.

Below is a diagram illustrating the proposed mechanism of dihydroevocarpine's action on the mTOR pathway.

Dihydroevocarpine's inhibition of the mTOR signaling pathway.

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of dihydroevocarpine's pharmacological effects.

Cell Viability Assay for AML Cells

This protocol is a representative method for assessing the cytotoxic effects of dihydroevocarpine on AML cell lines.

-

Cell Culture:

-

Culture AML cell lines (e.g., HL-60) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

-

Treatment:

-

Seed cells in 96-well plates at a density of 1 x 10^4 cells/well.

-

After 24 hours, treat the cells with various concentrations of dihydroevocarpine (e.g., 0, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the cell viability as a percentage of the control (untreated cells).

-

Determine the IC50 value (the concentration of dihydroevocarpine that inhibits cell growth by 50%) using dose-response curve analysis.

-

Western Blot Analysis of mTOR Pathway Proteins

This protocol outlines the steps to quantify the phosphorylation status of key proteins in the mTOR pathway following treatment with dihydroevocarpine.

-

Protein Extraction:

-

Treat AML cells with dihydroevocarpine at the desired concentration and time point.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-mTOR, mTOR, p-p70S6K, p70S6K, p-Akt, and Akt overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Quantification:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.

-

Workflow for Western Blot analysis of mTOR pathway proteins.

Isolated Rat Aorta Vasorelaxation Assay

This protocol is based on the methodology used for evocarpine and can be adapted to study the vasorelaxant effects of dihydroevocarpine.[6]

-

Tissue Preparation:

-

Isolate the thoracic aorta from a male Wistar rat and place it in Krebs-Henseleit solution.

-

Cut the aorta into rings of 2-3 mm in length.

-

-

Experimental Setup:

-

Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

-

Connect the rings to an isometric force transducer to record changes in tension.

-

-

Contraction and Relaxation Measurement:

-

Induce a sustained contraction of the aortic rings with 60 mM KCl.

-

Once the contraction is stable, add cumulative concentrations of dihydroevocarpine to the organ bath.

-

Record the relaxation response at each concentration.

-

-

Data Analysis:

-

Express the relaxation as a percentage of the pre-contraction induced by KCl.

-

Calculate the IC50 value for the vasorelaxant effect.

-

Conclusion and Future Directions

Dihydroevocarpine, a key alkaloid from the traditional Chinese medicine Wu-Zhu-Yu, demonstrates significant pharmacological potential, particularly in the realm of oncology. Its pro-apoptotic and anti-proliferative effects on acute myeloid leukemia cells via the inhibition of the mTOR signaling pathway highlight a promising avenue for the development of novel cancer therapeutics. While its role in traditional medicine has been associated with treating "cold" syndromes and pain, modern research is beginning to unravel the specific molecular targets of its constituent compounds.

Further research is warranted to fully elucidate the therapeutic potential of dihydroevocarpine. Key areas for future investigation include:

-

In-depth Anti-inflammatory Studies: Quantifying the inhibitory effects of dihydroevocarpine on key inflammatory mediators such as COX-2 and iNOS, and exploring its mechanism of action within the NF-κB signaling pathway.

-

Comprehensive Cardiovascular Profiling: Conducting detailed studies on the cardiovascular effects of dihydroevocarpine, including its impact on cardiac ion channels and action potential duration, to clarify its potential benefits and risks.

-

Pharmacokinetic and Bioavailability Studies: Determining the pharmacokinetic profile of dihydroevocarpine to understand its absorption, distribution, metabolism, and excretion, which is crucial for dosage and formulation development.

-

In Vivo Efficacy and Safety: Validating the in vitro findings in animal models of cancer, inflammation, and cardiovascular disease to assess its therapeutic efficacy and safety profile in a physiological context.

By bridging the gap between traditional use and modern pharmacological validation, dihydroevocarpine stands as a compelling candidate for further drug development, with the potential to yield novel treatments for a range of diseases.

References

- 1. Goshuyu (Evodia rutaecarpa) extract, a natural bitter stomach tonic and remedy for coldness in traditional Chinese medicine. YOUCHANG INDUSTRY DEVELOPMENT | IPROS GMS [mono.ipros.com]

- 2. maxapress.com [maxapress.com]

- 3. itmonline.org [itmonline.org]

- 4. Comprehensive Qualitative Ingredient Profiling of Chinese Herbal Formula Wu-Zhu-Yu Decoction via a Mass Defect and Fragment Filtering Approach Using High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting of mTORC1/2 by dihydroevocarpine induces cytotoxicity in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The vasorelaxant effect of evocarpine in isolated aortic strips: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the In Vivo Journey of Dihydroevocarpine: A Pharmacokinetic Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the in vivo pharmacokinetic profile of Dihydroevocarpine. Through a detailed examination of available preclinical data, this document outlines the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols are provided for key studies. Visual diagrams of experimental workflows are included to offer a clear, graphical representation of the methodologies employed in generating this critical pharmacokinetic data. This guide is intended to serve as a vital resource for researchers and professionals involved in the development of Dihydroevocarpine as a potential therapeutic agent.

Introduction

Dihydroevocarpine is a naturally occurring alkaloid that has garnered interest within the scientific community for its potential pharmacological activities. Understanding the pharmacokinetic profile of a drug candidate is a cornerstone of the drug development process, providing essential insights into its behavior within a living organism.[1][2][3] This knowledge is critical for optimizing dosing regimens, predicting efficacy, and ensuring an acceptable safety profile.[1] This guide synthesizes the current understanding of Dihydroevocarpine's in vivo pharmacokinetics, with a focus on data derived from animal models.

Pharmacokinetic Profile

The pharmacokinetic profile of Dihydroevocarpine has been primarily investigated in rodent models. These studies provide foundational data on how the compound is absorbed, distributed throughout the body, metabolized, and ultimately excreted.

Absorption

Following oral administration in mice, Dihydroevocarpine demonstrates good absorption.[4] One study calculated the maximum plasma concentration (Cmax) to be 12.8 ± 2.39 μg/mL after a dose of 80 mg/kg, indicating significant systemic exposure.[4] Another study in rats, following oral administration of a 2 g/kg herbal extract, reported a Cmax of 8.25 ng/mL.[4] The discrepancy in these values highlights the influence of dosage, formulation, and animal species on absorption.

Distribution

The volume of distribution (Vd) provides insight into the extent to which a drug distributes into tissues. Following intravenous administration in rats at doses of 2.5 mg/kg and 5 mg/kg, the Vd was 1584.9 mL and 1580.6 mL, respectively. These values suggest that Dihydroevocarpine distributes extensively into tissues outside of the plasma.

Metabolism

The metabolism of Dihydroevocarpine is a key determinant of its duration of action and elimination. In vivo studies in rats have identified hydroxylation as a major metabolic pathway.[5] Two primary hydroxylated metabolites, 11-hydroxyrhynchophylline and 10-hydroxyrhynchophylline, have been detected in urine and feces.[5] Further metabolism can occur through glucuronidation, with the corresponding glucuronides being found in bile.[5] The cytochrome P450 (CYP) enzyme system, specifically isoforms CYP2D, CYP1A1/2, and CYP2C, plays a crucial role in the hydroxylation of Dihydroevocarpine in rat liver microsomes.[5]

Excretion

Dihydroevocarpine and its metabolites are eliminated from the body through both renal and fecal routes. Following oral administration in rats, approximately 78.0% of the dose was excreted in the feces and 12.6% in the urine within 24 hours.[5] This indicates that biliary excretion is a significant pathway for the elimination of Dihydroevocarpine and its metabolites.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Dihydroevocarpine from in vivo studies.

Table 1: Pharmacokinetic Parameters of Dihydroevocarpine in Mice (Oral Administration)

| Parameter | Value | Animal Model | Dosage | Reference |

| Cmax | 12.8 ± 2.39 μg/mL | Male C57BL/6N mice | 80 mg/kg | [4] |

Table 2: Pharmacokinetic Parameters of Dihydroevocarpine in Rats (Oral Administration)

| Parameter | Value | Animal Model | Dosage | Reference |

| Cmax | 8.25 ng/mL | Rat | 2 g/kg (extract) | [4] |

Table 3: Pharmacokinetic Parameters of Dihydroevocarpine in Rats (Intravenous Administration)

| Parameter | 2.5 mg/kg Dose | 5 mg/kg Dose | Animal Model | Reference |

| AUC | 21.9 μg-min/mL | 53.9 μg-min/mL | Anesthetized rats | [6] |

| Vd | 1584.9 mL | 1580.6 mL | Anesthetized rats | [6] |

| t1/2 | 91.8 ± 16.6 min | 78.7 ± 11.9 min | Anesthetized rats | [6] |

Experimental Protocols

The following sections detail the methodologies used in the key in vivo pharmacokinetic studies of Dihydroevocarpine.

Animal Models

-

Mice: Male C57BL/6N mice were used for oral administration studies.[4]

-

Rats: Anesthetized rats were utilized for intravenous administration studies.[6] The specific strain of rat was not detailed in the available literature for the oral extract study.[4] Animal models are crucial for assessing the pharmacokinetic properties of drug candidates.[7][8]

Drug Administration

-

Oral Administration (Mice): Dihydroevocarpine was administered to mice at a dose of 80 mg/kg by gavage for 21 days.[4]

-

Oral Administration (Rats): An extract mixture of Tetradium ruticarpum fruit (2 g/kg) and licorice (2 g/kg) was administered orally to rats.[4]

-

Intravenous Administration (Rats): Dihydroevocarpine was administered intravenously to anesthetized rats at doses of 2.5 mg/kg and 5 mg/kg.[6]

Sample Collection and Analysis

-

Plasma Collection: Blood samples were collected from the animals at various time points post-administration. Plasma was then separated for analysis.

-

Analytical Method: The concentration of Dihydroevocarpine in plasma samples was quantified using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[4] LC-MS/MS is a highly sensitive and specific technique widely used for the quantitative analysis of drugs and their metabolites in biological samples.[9][10][11]

Visualizations

The following diagrams illustrate the experimental workflow for a typical in vivo pharmacokinetic study and the metabolic pathway of Dihydroevocarpine.

Caption: Experimental workflow for in vivo pharmacokinetic analysis.

Caption: Metabolic pathway of Dihydroevocarpine in vivo.

Conclusion